molecular formula C17H24N6 B6438409 N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549014-74-4

N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6438409
CAS No.: 2549014-74-4
M. Wt: 312.4 g/mol
InChI Key: VMLDMONSINYQHR-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group, a methyl group, and a piperazine ring linked to a pyridine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved by reacting appropriate precursors under controlled conditions to form the pyrimidine ring.

    Substitution reactions: Introduction of the ethyl and methyl groups onto the pyrimidine ring through alkylation reactions.

    Formation of the piperazine ring: This involves the cyclization of appropriate intermediates to form the piperazine ring.

    Attachment of the pyridine moiety: This step involves the coupling of the pyridine ring to the piperazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine and pyridine moieties and exhibit similar biological activities.

    Piperazine derivatives: Compounds with a piperazine ring often have comparable pharmacological properties.

    N-ethyl and N-methyl substituted pyrimidines: These compounds have similar structural features and chemical reactivity.

Uniqueness

N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-3-18-16-12-14(2)20-17(21-16)23-10-8-22(9-11-23)13-15-6-4-5-7-19-15/h4-7,12H,3,8-11,13H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLDMONSINYQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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